Dimercaprol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-bis(sulfanyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQABCVAJNWAXTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)S)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS2 |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040461 |

Source

|

| Record name | Dimercaprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dimercapto-1-propanol is a clear colorless viscous liquid with a pungent offensive odor of mercaptans. Used as a medicine and an antidote to the chemical warfare agent LEWISITE., Clear to slightly yellow liquid with a pungent odor; [HSDB] Viscous oily liquid; [Merck Index] Strong, offensive odor; [MSDSonline], Solid |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimercaprol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

248 °F at 15 mmHg (NTP, 1992), BP: 68-69 °C at 0.0001 mm Hg; 83 °C at 0.8 mm Hg, BP: 120 °C at 15 mm Hg |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash Point > 235 °F |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in ether, ethanol; slightly soluble in chloroform, Soluble in vegetable oils, Solubility in water: 8.7 g/100 mL |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2463 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2385 at 25 °C/4 °C |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (Air = 1) |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.92 mmHg at 77 °F (NTP, 1992), 4.92 [mmHg], VP: 1.9 mm Hg at 80 °C; 40 mm Hg at 140 °C. |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous oily liquid, Colorless | |

CAS No. |

59-52-9 |

Source

|

| Record name | 2,3-DIMERCAPTO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimercaprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaprol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMERCAPROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMERCAPROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIMERCAPROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimercaprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimercaprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMERCAPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CPP32S55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimercaprol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, 77 °C |

Source

|

| Record name | Dimercaprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimercaprol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Development of Dimercaprol (British Anti-Lewisite) as an Antidote to Lewisite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical and scientific overview of the development of dimercaprol, also known as British Anti-Lewisite (BAL), as a therapeutic countermeasure to the chemical warfare agent lewisite. Lewisite, an organoarsenical vesicant, posed a significant threat during World War II, prompting an intensive research effort that led to the creation of this effective chelating agent. This document details the mechanism of action of both lewisite and this compound, summarizes available quantitative data on its efficacy and toxicity, outlines key experimental methodologies, and provides visualizations of the critical biochemical pathways and experimental workflows. The rapid development and deployment of this compound stands as a landmark achievement in toxicology and drug development, offering valuable lessons for contemporary medical countermeasure research.

Introduction: The Threat of Lewisite

Lewisite (2-chlorovinyldichloroarsine) is a potent chemical warfare agent first synthesized in 1918.[1][2] Although not used in World War I, its properties as a powerful vesicant (blistering agent) and lung irritant, combined with its systemic toxicity, made it a significant threat in the lead-up to and during World War II.[3][4] Upon contact with the skin, lewisite causes immediate pain, followed by the rapid formation of large, fluid-filled blisters.[5] Inhalation can lead to severe damage to the respiratory tract, and systemic absorption can result in "lewisite shock," a condition characterized by loss of fluid from capillaries, leading to a drop in blood pressure and potential organ failure.[6]

The toxicity of lewisite stems from the high affinity of its trivalent arsenic atom for sulfhydryl (-SH) groups present in proteins and other biological molecules.[5] This reactivity disrupts critical enzymatic processes within cells, leading to widespread cellular damage.

The Discovery and Development of this compound (British Anti-Lewisite)

In response to the threat of lewisite, a team of biochemists at Oxford University, led by Sir Rudolph Albert Peters, embarked on a mission to develop an effective antidote during World War II.[7][8] Their research focused on finding a compound that could compete with biological sulfhydryl groups for the arsenic in lewisite, thereby preventing or reversing its toxic effects.

This intensive research effort, which began in the late 1930s and early 1940s, led to the synthesis of 2,3-dimercapto-1-propanol in July 1940.[7][9] This compound, which became known as this compound or British Anti-Lewisite (BAL), proved to be a highly effective chelating agent.[3] The two adjacent sulfhydryl groups in the this compound molecule form a stable five-membered ring with the arsenic atom of lewisite, creating a water-soluble complex that can be safely excreted from the body.[5]

The development of this compound was a closely guarded secret during the war, and its existence was not publicly revealed until 1945.[1] Following the war, its utility was expanded to treat poisoning by other heavy metals, including arsenic, gold, and mercury.[3][10]

Mechanism of Action

Lewisite's Molecular Target: The Pyruvate (B1213749) Dehydrogenase Complex

The primary molecular target of lewisite is the pyruvate dehydrogenase (PDH) complex, a critical enzyme system in cellular respiration. The PDH complex is responsible for converting pyruvate, a product of glycolysis, into acetyl-CoA for entry into the citric acid cycle. Lewisite specifically attacks the dihydrolipoamide (B1198117) cofactor of the dihydrolipoyl transacetylase (E2) component of the PDH complex. The trivalent arsenic in lewisite forms a stable covalent bond with the two sulfhydryl groups of dihydrolipoamide, inhibiting the enzyme and halting cellular respiration.

This compound's Rescue Mechanism: Chelation

This compound acts as a competitive chelating agent. Its two sulfhydryl groups have a higher affinity for the arsenic in lewisite than the sulfhydryl groups of dihydrolipoamide. When administered, this compound effectively "pulls" the arsenic off the PDH complex, forming a stable, water-soluble this compound-lewisite complex that is then excreted in the urine. This action restores the function of the PDH complex and cellular respiration.

Quantitative Data

While detailed quantitative data from the original WWII-era studies are not extensively published in readily accessible formats, the following tables summarize available information on the toxicity of lewisite and the efficacy and toxicity of this compound.

Table 1: Toxicity of Lewisite

| Parameter | Value | Species | Exposure Route | Reference |

| LCt50 (Lethal Concentration and Time) | 1,200-1,500 mg-min/m³ | Human (estimated) | Inhalation | [11] |

| Lethal Dose (approximate) | 37.6 mg/kg | Human (estimated) | Dermal | [12] |

| Onset of Pain | Immediate | Human | Dermal | [5] |

| Blister Formation | Within 2-3 hours | Human | Dermal | [6] |

Table 2: Efficacy and Dosage of this compound against Arsenic Poisoning

| Parameter | Value | Condition | Administration | Reference |

| Mild Arsenic Poisoning | 2.5 mg/kg every 4 hours for 2 days, then every 12 hours for 1 day, then once daily for 10 days | Mild | Deep Intramuscular | [7] |

| Severe Arsenic Poisoning | 3 mg/kg every 4 hours for 2 days, then 2-3 times daily for up to 10 days | Severe | Deep Intramuscular | [7] |

| Peak Plasma Concentration | 30-60 minutes post-injection | N/A | Intramuscular | [7] |

| Half-life | Short, with excretion largely complete within 4 hours | N/A | Intramuscular | [13] |

Table 3: Toxicity of this compound

| Adverse Effect | Incidence/Dosage | Notes | Reference |

| Pain at injection site | Common | Administered as a viscous oil | [5] |

| Rise in blood pressure and heart rate | Dose-dependent | Typically transient | [14] |

| Nausea, vomiting, headache | Common | Dose-dependent | [5] |

| Fever (especially in children) | Can occur | [5] | |

| Nephrotoxicity | Can occur with high doses | The this compound-metal complex can dissociate in acidic urine | [14] |

Experimental Protocols

Objective: To evaluate the therapeutic efficacy of topically applied this compound against skin lesions induced by lewisite vapor.

Animal Model: SKH-1 hairless mice.

Experimental Groups:

-

Control (no exposure, no treatment)

-

Lewisite exposure only

-

Lewisite exposure + topical this compound treatment (e.g., 5% solution in a suitable vehicle)

-

Lewisite exposure + vehicle control

Procedure:

-

Lewisite Exposure: Anesthetized mice are exposed to a controlled dose of lewisite vapor on a defined area of their dorsal skin for a specific duration.

-

Treatment Application: At a predetermined time point post-exposure (e.g., 1 hour), the treatment (this compound solution or vehicle) is topically applied to the exposed area.

-

Observation and Data Collection: Animals are monitored at regular intervals (e.g., 24, 48, 72 hours) for the following parameters:

-

Macroscopic Evaluation: Photographic documentation of the skin lesions. Measurement of wound size and scoring of erythema (redness) and edema (swelling).

-

Histological Analysis: Skin biopsies are collected at the end of the experiment. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for necrosis, inflammation (e.g., neutrophil infiltration), and epidermal hyperplasia.

-

Skin Barrier Function: Transepidermal water loss (TEWL) is measured to quantify damage to the skin's barrier function.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the outcomes between the different experimental groups.

Conclusion

The development of this compound as an antidote to lewisite was a pivotal moment in the history of toxicology and pharmacology. It represented one of the first successful examples of rational drug design, where a deep understanding of the toxicant's mechanism of action led to the creation of a specific and effective countermeasure. The principles of chelation therapy established through the development of BAL continue to be applied in the treatment of heavy metal poisoning today. While newer, less toxic chelating agents have since been developed, the story of British Anti-Lewisite remains a powerful testament to the ability of scientific research to rapidly address urgent public health and safety threats. This guide serves as a repository of the core technical knowledge surrounding this historic achievement for the benefit of current and future researchers in the field of medical countermeasures.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. British anti-Lewisite :: Biochemistry [chm.bris.ac.uk]

- 3. British anti-Lewisite (this compound): an amazing history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nov 12, 2012: What is the history behind the development of BAL? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 6. Massive arsenic poisoning--effect of hemodialysis and this compound on arsenic kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. British anti-Lewisite (BAL) reduces the severity of systemic and local responses of the eye after exposure to the chemical warfare agent surrogate for Lewisite, phenylarsine oxide (PAO) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BAL (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 12. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medlink.com [medlink.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

The Discovery of Dimercaprol (British Anti-Lewisite): A Technical Whitepaper

For Immediate Release

A Deep Dive into the Genesis of a Landmark Antidote

This technical guide provides an in-depth exploration of the seminal discovery of dimercaprol, more commonly known as British Anti-Lewisite (BAL). Developed during the Second World War as a critical countermeasure to the arsenical warfare agent Lewisite, this compound's creation marked a pivotal moment in toxicology and pharmacology. This document, intended for researchers, scientists, and drug development professionals, delves into the core scientific principles, experimental methodologies, and quantitative data that underpinned this life-saving innovation.

Introduction: The Urgent Need for an Arsenic Antidote

The looming threat of chemical warfare in the early 20th century, particularly the development of potent arsenical agents like Lewisite, created an urgent need for an effective antidote. Lewisite, a vesicant and systemic poison, exerts its toxic effects by binding to sulfhydryl groups in essential proteins, thereby disrupting critical metabolic pathways.[1][2] Recognizing this mechanism, a team of biochemists at Oxford University, led by Sir Rudolph Peters, embarked on a mission to develop a compound that could counteract the devastating effects of arsenic-based chemical weapons.[3] The first synthesis of this compound was achieved in July 1940, a closely guarded secret of the Allied war effort.

The Biochemical Rationale: A Competitive Binding Strategy

The foundational principle behind the development of this compound was the concept of competitive binding. The research team hypothesized that a compound with two thiol (-SH) groups (a dithiol) would have a higher affinity for arsenic than the monothiol groups found in biological proteins.[3] This dithiol would theoretically form a stable, five-membered ring complex with the arsenic atom, effectively "chelating" it and preventing it from interacting with and inhibiting vital enzymes.[2] This chelated complex could then be safely excreted from the body.

The primary target of Lewisite's toxicity was identified as the pyruvate (B1213749) oxidase system, a critical component of cellular respiration.[4] By inhibiting this enzyme system through binding to its sulfhydryl groups, Lewisite effectively halts cellular energy production. This compound was designed to preferentially bind with the arsenical, thus protecting the pyruvate oxidase system and restoring its function.

Experimental Protocols: From Theory to a Functional Antidote

The development and testing of this compound involved a series of meticulous in vitro and in vivo experiments. While the full, detailed protocols from the original top-secret wartime research are not entirely available, subsequent publications and reviews provide significant insight into the methodologies employed.

In Vitro Studies: Validating the Chelation Hypothesis

Initial experiments focused on demonstrating the protective effect of various dithiol compounds on the pyruvate oxidase system in vitro. The researchers utilized pigeon brain tissue as a source of this enzyme system.

Experimental Protocol:

-

Preparation of Brain Tissue: Pigeon brains were minced and suspended in a phosphate (B84403) buffer solution.

-

Inhibition with Arsenicals: The brain tissue suspension was incubated with a solution containing an arsenical compound (such as a substance analogous to Lewisite) to inhibit the pyruvate oxidase activity.

-

Application of Dithiol Compounds: Various dithiol compounds, including the precursor to this compound, were added to the inhibited brain tissue suspension.

-

Measurement of Enzyme Activity: The respiration of the brain tissue, a measure of pyruvate oxidase activity, was monitored using a manometer to determine if the dithiol compound could reverse the inhibition caused by the arsenical.

These in vitro studies confirmed that dithiols could indeed protect the enzyme system from arsenical poisoning and, in some cases, even reverse the inhibition.

In Vivo Studies: Demonstrating Efficacy in Animal Models

Following the success of the in vitro experiments, the research progressed to animal testing to evaluate the efficacy and toxicity of this compound in a living organism. Rats and rabbits were the primary animal models used in these studies.

Experimental Protocol:

-

Animal Subjects: Healthy rats and rabbits of specified weight ranges were used for the experiments.

-

Lewisite Administration: Lewisite, dissolved in a suitable solvent, was administered to the animals, typically through percutaneous (skin) application or injection, at doses calculated to be lethal.

-

This compound (BAL) Administration: this compound, formulated as a 5% solution in arachis oil with 10% benzyl (B1604629) benzoate (B1203000) to enhance solubility and stability, was administered via intramuscular injection. The timing and dosage of BAL administration relative to Lewisite exposure were critical variables in these experiments.

-

Observation and Endpoints: The primary endpoint was survival. Animals were closely monitored for clinical signs of Lewisite poisoning and the therapeutic effects of BAL. In some studies, arsenic levels in urine and tissues were measured to quantify the chelating effect of this compound.

These in vivo studies provided conclusive evidence of this compound's remarkable ability to protect against the lethal effects of Lewisite poisoning when administered promptly after exposure.

Quantitative Data: The Evidence of Efficacy

The success of the this compound project was underpinned by robust quantitative data that demonstrated its life-saving potential. The following tables summarize some of the key findings from the early research.

| Animal Model | Route of Lewisite Administration | LD50 of Lewisite (mg/kg) | Reference |

| Rabbit | Dermal | ~6 | [5] |

| Rat | Dermal | ~24 | [5] |

| Rat | Oral | ~50 | [6] |

Table 1: Lethal Dose (LD50) of Lewisite in Animal Models. This table illustrates the high toxicity of Lewisite through various routes of exposure in the absence of an antidote.

While the original papers did not present a direct comparative table of LD50 values with and without BAL in the same study, the protective effect was dramatically evident. For instance, in one set of experiments, rats treated with a lethal dose of an arsenical that would typically cause 100% mortality showed a 100% survival rate when subsequently treated with this compound. The efficacy was found to be highly dependent on the time elapsed between poisoning and treatment, with earlier administration yielding significantly better outcomes.

Visualizing the Science: Diagrams and Workflows

To further elucidate the scientific principles and experimental processes behind the discovery of this compound, the following diagrams have been generated using the Graphviz (DOT language).

References

- 1. The effect of arsenical vesicants on the respiration of skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nov 12, 2012: What is the history behind the development of BAL? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 3. portlandpress.com [portlandpress.com]

- 4. An analysis of the inhibition of pyruvate oxidation by arsenicals in relation to the enzyme theory of vesication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. British anti-lewisite: 2. Dithiol compounds as antidotes for arsenic - PMC [pmc.ncbi.nlm.nih.gov]

Dimercaprol: A Technical Guide to its Chemical Structure, Properties, and Chelating Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol, also known by its historical name British Anti-Lewisite (BAL), is a chelating agent of significant importance in the treatment of heavy metal poisoning.[1][2] Developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite, its application has since expanded to include the treatment of poisoning by gold, mercury, and in combination with other agents, severe lead poisoning.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on data relevant to researchers and professionals in drug development.

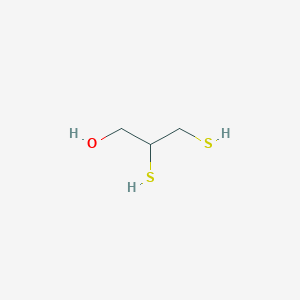

Chemical Structure and Identification

This compound is a dithiol compound with the systematic IUPAC name 2,3-bis(sulfanyl)propan-1-ol.[4] Its structure consists of a three-carbon backbone with two sulfhydryl (-SH) groups and a primary alcohol (-OH) group. The presence of two vicinal thiol groups is central to its chelating activity.

Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,3-bis(sulfanyl)propan-1-ol |

| Synonyms | 2,3-Dimercapto-1-propanol, British Anti-Lewisite (BAL), Dithioglycerol |

| CAS Number | 59-52-9 |

| Chemical Formula | C₃H₈OS₂ |

| Molecular Weight | 124.23 g/mol |

| InChI Key | WQABCVAJNWAXTE-UHFFFAOYSA-N |

| SMILES | C(C(CS)S)O |

Physicochemical Properties

This compound is a viscous, oily liquid with a characteristic pungent, mercaptan-like odor. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | < 25 °C | [5] |

| Boiling Point | 140 °C at 40 mmHg | [5][6] |

| Density | 1.239 g/cm³ at 20 °C | [7] |

| Solubility | 87 g/L in water (with slow decomposition) | [8] |

| logP (Octanol-Water Partition Coefficient) | 0.2 | [5] |

| pKa (Thiol Groups) | 9.00 ± 0.25 (Predicted) | [8] |

| Refractive Index | 1.5720 at 25 °C | [5] |

| Vapor Pressure | 7.4 hPa at 100 °C | [7] |

| Flash Point | >112 °C | [7] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deaminative halogenation of S-benzylcysteine to yield 3-benzylthio-2-chloropropionic acid. This intermediate can then be converted to 2,3-bis(benzylthio)propionic acid, followed by reduction to 2,3-bis(benzylthio)propanol. The final step involves the removal of the benzyl (B1604629) protecting groups to yield 2,3-dimercaptopropanol.[9]

Determination of Physicochemical Properties

-

Boiling Point: The boiling point of viscous liquids like this compound can be determined using a Thiele tube apparatus. A small sample of the liquid is placed in a micro test tube along with an inverted capillary tube. The apparatus is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point at the measured atmospheric pressure.[10][11][12]

-

pKa: The acid dissociation constants (pKa) of the thiol groups can be determined by potentiometric titration. A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Other methods for thiol pKa determination include spectrophotometric titrations and isothermal titration calorimetry.[13][14]

-

logP: The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of this compound is prepared in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of this compound in each phase is determined, often by UV-Vis spectrophotometry after appropriate calibration. The ratio of the concentrations is then used to calculate the logP value.[15]

Mechanism of Action and Signaling Pathways

Chelation of Heavy Metals

The primary mechanism of action of this compound is its ability to act as a chelating agent. The two sulfhydryl groups form a stable five-membered ring complex with heavy metals such as arsenic, mercury, and gold.[16] This chelation prevents the metal ions from binding to and inhibiting essential sulfhydryl-containing enzymes in the body.[13] The resulting this compound-metal complex is less toxic and is excreted from the body, primarily through the urine.[4]

Mechanism of this compound chelation.

Interaction with Signaling Pathways

Beyond its primary role as a chelator, research suggests that this compound can interact with specific signaling pathways, particularly at high doses, which may contribute to its neurotoxic effects.

-

GABAergic System: High doses of this compound have been shown to induce seizures in experimental models. This neurotoxicity is thought to be mediated, in part, through interactions with the GABAergic system. Studies have indicated that this compound can increase the binding of [3H]muscimol to brain synaptic plasma membranes, suggesting a modulatory effect on GABA-A receptors.[1] Allosteric modulators of the GABAergic system, such as diazepam and phenobarbital, have been shown to block this compound-induced seizures.[1]

-

Voltage-Gated Sodium Channels: The neurotoxic effects of this compound may also involve voltage-gated sodium channels. Carbamazepine, a known sodium channel blocker, has been found to reduce the incidence of seizures induced by this compound.[1]

-

Acrolein Scavenging and TRPA1 Channels: Recent research has identified this compound as an effective scavenger of acrolein, a toxic aldehyde produced during lipid peroxidation that is implicated in various neurodegenerative conditions.[17][18] By reducing acrolein levels, this compound can mitigate acrolein-mediated cellular toxicity. This action may also involve the transient receptor potential ankyrin 1 (TRPA1) channel, a pain-sensing ion channel that can be activated by acrolein.[17][19]

This compound's effects on signaling pathways.

Clinical Application and Experimental Workflow

This compound is administered via deep intramuscular injection and is a critical component in the management of acute heavy metal poisoning. The following diagram illustrates a generalized clinical workflow for the treatment of acute arsenic poisoning.

Clinical workflow for arsenic poisoning.

Conclusion

This compound remains a vital tool in the toxicologist's armamentarium for treating certain types of severe heavy metal poisoning. Its efficacy is rooted in its simple yet effective chemical structure, which allows for the potent chelation of toxic metals. While its use is associated with a narrow therapeutic window and potential side effects, a thorough understanding of its chemical properties, mechanism of action, and clinical protocols is essential for its safe and effective application. Further research into its interactions with cellular signaling pathways may uncover additional therapeutic applications and strategies to mitigate its toxicity.

References

- 1. Investigations into the mechanism of 2,3-dimercaptopropanol neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid-Phase Spectrometric Determination of Organic Thiols Using a Nanocomposite Based on Silver Triangular Nanoplates and Polyurethane Foam [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. reference.medscape.com [reference.medscape.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. litfl.com [litfl.com]

- 9. Dithiols. Part XXV. Synthesis of 2,3-dimercaptopropionic acid and 2,3-dimercaptopropanol from cysteine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Acrolein scavenger this compound offers neuroprotection in an animal model of Parkinson’s disease: implication of acrolein and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound is an acrolein scavenger that mitigates acrolein-mediated PC-12 cells toxicity and reduces acrolein in rat following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

dimercaprol's role in treating heavy metal poisoning

An In-depth Technical Guide on the Role of Dimercaprol in Treating Heavy Metal Poisoning

Abstract

This compound, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II as an antidote to the arsenic-based chemical weapon, Lewisite.[1][2][3] It remains a critical drug for the treatment of acute poisoning by heavy metals, particularly arsenic, gold, inorganic mercury, and severe lead poisoning.[1][4][5] Its mechanism of action relies on its two sulfhydryl groups, which form stable, water-soluble complexes with heavy metals, preventing them from binding to and inactivating essential sulfhydryl-containing enzymes in the body.[4][6][7] This action facilitates the excretion of the metal from the body, mitigating its toxic effects.[6] Despite its efficacy, this compound has a narrow therapeutic index and can cause significant adverse effects, necessitating careful administration and monitoring.[1][4] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, the pathophysiology of relevant heavy metal toxicities, clinical pharmacology, and administration protocols, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (2,3-dimercaptopropan-1-ol) is a dithiol compound that has been a cornerstone of chelation therapy for over 70 years.[1][2] Its development was a pivotal moment in toxicology, providing the first effective antidote for arsenic-based chemical warfare agents.[3][8] Post-war, its application expanded to clinical toxicology for treating poisoning by various heavy metals.[2][3] Heavy metals exert their toxicity primarily by binding to sulfhydryl groups in proteins, including critical metabolic enzymes, which disrupts their function and leads to cellular damage.[7][9][10] this compound acts as a competitive chelator, offering preferential binding sites for the metal ions.[1][4] It is administered via deep intramuscular injection, typically in a peanut oil solution.[1][11] While newer, less toxic analogues like succimer (B1681168) (DMSA) have been developed, this compound remains an essential drug, particularly for severe, acute poisonings.[1][2]

Mechanism of Action

Chelation Chemistry

The therapeutic effect of this compound is derived from its chemical structure, which features two thiol (-SH) groups on adjacent carbon atoms.[2][8] These groups have a high affinity for heavy metal ions such as arsenic (As), mercury (Hg), and lead (Pb).[6][8] this compound chelates the metal by forming a stable five-membered ring complex.[2][12] This complex is more water-soluble than the metal alone, which facilitates its excretion via the kidneys.[6] By forming this stable chelate, this compound effectively removes the metal from circulation and from its binding sites on endogenous proteins.[4][6]

Reversal of Enzyme Inhibition

Heavy metals like arsenic are toxic because they inhibit essential metabolic enzymes, such as the pyruvate (B1213749) dehydrogenase complex, by binding to their thiol residues.[13] This disrupts cellular respiration and energy production.[13] this compound is most effective when administered soon after exposure because it is better at preventing enzyme inhibition than at reactivating already inhibited enzymes.[12] It competes with the enzyme's sulfhydryl groups for the metal ion, and by forming a more stable complex, it can extract the metal, thereby restoring enzyme function.[1][7]

Pathophysiology of Heavy Metal Toxicity

Arsenic Toxicity Pathways

Arsenic exists in two primary inorganic oxidation states: trivalent arsenite (As³⁺) and pentavalent arsenate (As⁵⁺).[14] As³⁺ is considered more toxic due to its high affinity for sulfhydryl groups on proteins.[9][14] It disrupts cellular metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle.[13] As⁵⁺ can act as a phosphate (B84403) analog, substituting for phosphate in ATP synthesis to form an unstable arsenate ester that rapidly hydrolyzes, effectively uncoupling oxidative phosphorylation.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chelation in Metal Intoxication | MDPI [mdpi.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Intravenous self-administration of elemental mercury: efficacy of this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound: Antidote Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 14. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Dithiol Chelating Agents: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Introduction

Dithiol chelating agents are a class of compounds characterized by the presence of two thiol (-SH) groups, which are pivotal to their function as potent binders of heavy metal ions.[1] This technical guide provides an in-depth exploration of the fundamental principles of dithiol chelating agents, their mechanism of action, quantitative properties, and the experimental methodologies used to evaluate them. It is intended for researchers, scientists, and drug development professionals engaged in the study of toxicology, pharmacology, and medicinal chemistry. The guide will delve into the chemical properties that govern their efficacy, the biological pathways they influence, and the structure-activity relationships that inform the design of new and improved chelators.

Fundamental Principles of Dithiol Chelation

The primary role of dithiol chelating agents is to counteract heavy metal toxicity.[2] Heavy metals, such as lead (Pb²⁺), mercury (Hg²⁺), arsenic (As³⁺), and cadmium (Cd²⁺), exert their toxic effects by binding to sulfhydryl groups within essential biological molecules like enzymes and structural proteins, thereby disrupting their function.[3] Dithiol chelating agents operate by forming stable, soluble complexes with these metal ions through a process called chelation.[2][3] This process effectively sequesters the metal ions, preventing them from interacting with biological targets and facilitating their excretion from the body.[2]

The effectiveness of a dithiol chelator is largely dictated by its binding affinity for a specific heavy metal ion. This affinity is quantitatively expressed by the stability constant (log K) of the resulting metal-dithiol complex.[2] A higher stability constant signifies a stronger and more stable complex, indicating a more effective chelating agent for that particular metal.[2][4] The formation of a ring-like structure between the dithiol ligand and the central metal ion, known as a chelate, is a key feature of this interaction.[3] An ideal dithiol chelating agent should exhibit high affinity and selectivity for toxic heavy metals over essential endogenous metals, possess water solubility to ensure renal excretion, and demonstrate minimal toxicity.[3]

Key Dithiol Chelating Agents: A Comparative Overview

Several dithiol chelating agents are utilized in clinical practice and research. The most prominent among them are Dimercaprol (British Anti-Lewisite, BAL), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS).[5][6] These agents, while sharing the common feature of vicinal dithiol groups, exhibit distinct physicochemical and pharmacokinetic properties that influence their clinical utility.

Quantitative Data Summary

The following tables summarize key quantitative data for BAL, DMSA, and DMPS, providing a basis for comparison of their efficacy and safety profiles.

Table 1: Comparative Stability Constants (log K) of Dithiol Chelating Agents with Heavy Metals

| Chelating Agent | Pb²⁺ | Hg²⁺ | As³⁺ | Cd²⁺ |

| This compound (BAL) | - | High | High | - |

| meso-2,3-dimercaptosuccinic acid (DMSA) | High Affinity | High Affinity | High Affinity | High Affinity |

| 2,3-dimercapto-1-propanesulfonic acid (DMPS) | - | High Affinity | High Affinity | Lower than BAL |

Table 2: Comparative Toxicity (LD₅₀) of Dithiol Chelating Agents

| Chelating Agent | Species | Route | LD₅₀ (mmol/kg) |

| This compound (BAL) | Mouse | Intraperitoneal | 0.73 |

| meso-2,3-dimercaptosuccinic acid (DMSA) | Mouse | Intraperitoneal | 13.73 |

| 2,3-dimercapto-1-propanesulfonic acid (DMPS) | Mouse | Intraperitoneal | 6.53 |

Source: Data compiled from multiple sources.[5][7]

Table 3: Pharmacokinetic Parameters of Dithiol Chelating Agents in Humans

| Parameter | This compound (BAL) | meso-2,3-dimercaptosuccinic acid (DMSA) | 2,3-dimercapto-1-propanesulfonic acid (DMPS) |

| Administration Route | Intramuscular | Oral | Oral, Intravenous |

| tₘₐₓ (Oral) | N/A | 3.0 ± 0.45 h | - |

| t₁/₂ (Elimination) | Short | 3.2 ± 0.56 h (total DMSA) | 1.8 h (parent drug), 20 h (total DMPS) |

| Cₘₐₓ (Oral) | N/A | 26.2 ± 4.7 µM | - |

| Bioavailability (Oral) | N/A | ~20% | 39% (parent drug) |

| Protein Binding | - | ~95% (to albumin) | High |

| Primary Excretion Route | Renal | Renal | Renal |

Source: Data compiled from multiple sources.[8][9][10]

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action for dithiol chelating agents is the formation of a stable complex with heavy metals, thereby preventing metal-induced cellular damage.[3] Heavy metal toxicity is often associated with the induction of oxidative stress, which can activate various cellular signaling pathways.[3] While the primary role of dithiol chelators is to remove the inciting metal ion, some dithiol compounds, such as dithiolethiones, have been shown to directly modulate cellular signaling pathways involved in the antioxidant response, notably the Keap1-Nrf2 pathway.[11]

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[12][13] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes.[12] Certain dithiol compounds can activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[11]

Experimental Protocols

The evaluation of dithiol chelating agents involves a range of experimental techniques to determine their physicochemical properties, efficacy, and safety.

Synthesis of Dithiol Chelating Agents

Example: Synthesis of 2,3-dimercapto-1-propanesulfonic acid (DMPS)

The synthesis of DMPS is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.[14] A common synthetic route involves the following key transformations:

-

Sulfonation of Allyl Bromide: Allyl bromide is reacted with sodium sulfite (B76179) in an aqueous medium to produce sodium 2-propene-1-sulfonate.[15]

-

Bromination: The resulting sodium 2-propene-1-sulfonate is then brominated to yield the dibromo derivative.[16]

-

Thiolation: The dibrominated intermediate is reacted with a sulfur source, such as sodium hydrogen sulfide, to introduce the two thiol groups, forming the sodium salt of DMPS.[15][16]

-

Purification: The crude product is often purified by precipitation as a heavy metal salt (e.g., lead or mercury salt), followed by regeneration of the free dithiol and recrystallization.[15]

Determination of Metal-Ligand Stability Constants

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[2]

-

Objective: To determine the stability constant of a dithiol-heavy metal complex by monitoring the change in pH or ion concentration upon titration.

-

Materials:

-

Potentiometer with a pH electrode or ion-selective electrode.

-

Automated burette.

-

Thermostated reaction vessel.

-

Stock solutions of the dithiol chelating agent, the heavy metal salt, a strong acid, and a strong base (CO₂-free).

-

Inert background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

-

Procedure:

-

Electrode Calibration: Calibrate the electrode system using standard buffer solutions.

-

Ligand Protonation Constants: Titrate a solution of the dithiol agent and a strong acid with a standardized strong base in the absence of the metal ion. This allows for the determination of the protonation constants of the ligand.

-

Complex Stability Constants: Titrate a solution containing the dithiol agent, the heavy metal salt, and a strong acid with the standardized strong base.

-

Data Analysis: The titration data (volume of titrant vs. pH/potential) are analyzed using specialized computer programs that employ non-linear least-squares algorithms to fit the experimental data to a chemical model of the system, yielding the stability constants (log K) for the metal-ligand complexes.[2]

-

UV-Visible Spectrophotometry

This method is applicable if the formation of the metal-dithiol complex results in a change in the absorbance spectrum.[3]

-

Objective: To determine the binding constant of a dithiol-heavy metal complex by measuring the change in absorbance upon complex formation.

-

Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Stock solutions of the dithiol and the heavy metal salt.

-

Buffer solution to maintain a constant pH.

-

-

Procedure:

-

Spectral Scans: Record the UV-Vis spectra of the dithiol solution alone, the heavy metal salt solution alone, and a mixture of the two to identify spectral shifts or changes in absorbance that indicate complex formation.[3]

-

Titration Experiment: Prepare a series of solutions with a constant concentration of either the dithiol or the metal ion and varying concentrations of the other component. Maintain constant pH and ionic strength.

-

Absorbance Measurements: Measure the absorbance of each solution at the wavelength of maximum change.

-

Data Analysis: The binding constant (K) and stoichiometry of the complex can be determined by analyzing the absorbance data using methods such as the Benesi-Hildebrand plot for 1:1 complexes or by fitting the data to a binding isotherm equation using non-linear regression.[3]

-

Structure-Activity Relationships (SAR)

The biological activity of dithiol chelating agents is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the design of more effective and less toxic chelators.

Key structural features that influence the activity of dithiol chelators include:

-

The Dithiol Moiety: The presence of two thiol groups is essential for high-affinity metal binding. The distance between the thiol groups influences the stability of the resulting chelate ring.

-

Hydrophilicity/Lipophilicity: The overall polarity of the molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. More hydrophilic agents like DMSA and DMPS are readily excreted renally but may have limited ability to cross cell membranes.[3]

-

Steric Hindrance: The size and arrangement of substituents near the thiol groups can influence the accessibility of the metal ion and the stability of the complex.

-

Ionizable Groups: The presence of carboxylic acid or sulfonic acid groups, as in DMSA and DMPS, imparts water solubility and influences the pH-dependent chelation behavior.[17]

Preclinical Development Workflow

The development of a novel dithiol chelating agent follows a structured preclinical workflow to establish its efficacy and safety before it can be considered for clinical trials.

Conclusion

Dithiol chelating agents are indispensable tools in the management of heavy metal poisoning. Their efficacy is rooted in the fundamental principles of coordination chemistry, where the dual thiol groups form stable complexes with toxic metal ions. The selection of an appropriate chelator for a specific clinical or research application requires a thorough understanding of its binding affinities, pharmacokinetic profile, and potential for interaction with cellular signaling pathways. Future research in this field will likely focus on the development of new dithiol chelators with improved selectivity, oral bioavailability, and the ability to target intracellular metal deposits, guided by the structure-activity relationships established from existing agents. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.

References

- 1. wellnesspharmacy.com [wellnesspharmacy.com]

- 2. Buy 2,3-Dimercapto-1-propanesulfonic acid | 74-61-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. scispace.com [scispace.com]

- 6. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human studies with the chelating agents, DMPS and DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of meso-2,3-dimercaptosuccinic acid in patients with lead poisoning and in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination and metabolism of dithiol chelating agents. XVI: Pharmacokinetics of 2,3-dimercapto-1-propanesulfonate after intravenous administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. msjonline.org [msjonline.org]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. EP0024562A1 - Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Dimercaprol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercaprol (2,3-dimercapto-1-propanol), widely known as British Anti-Lewisite (BAL), is a crucial chelating agent in the treatment of heavy metal poisoning. Its development during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite marked a significant advancement in toxicology and emergency medicine. This guide provides a comprehensive overview of the core synthesis and purification methods for this compound, intended for professionals in research and drug development.

This compound's therapeutic effect stems from its two thiol (-SH) groups, which have a high affinity for and form stable complexes with various heavy metals, including arsenic, gold, and mercury. These complexes are then renally excreted, effectively removing the toxic metals from the body. Given its continued importance, a thorough understanding of its synthesis and purification is essential for ensuring a high-quality, safe, and effective final drug product.

Synthesis of this compound

The most established and widely cited method for the synthesis of this compound involves a two-step process starting from allyl alcohol.

Primary Synthetic Pathway: From Allyl Alcohol

This pathway consists of the bromination of allyl alcohol to yield 2,3-dibromopropan-1-ol, followed by the substitution of the bromine atoms with thiol groups using a hydrosulfide (B80085) reagent.

Caption: Primary synthesis route of this compound.

Experimental Protocol: Synthesis from Allyl Alcohol

The following protocol is a composite of information gathered from various sources, including patents and chemical literature. Precise, industrial-scale parameters are often proprietary; therefore, this protocol should be considered a foundational method for laboratory-scale synthesis.

Step 1: Bromination of Allyl Alcohol to 2,3-Dibromopropan-1-ol

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a cooling system, place a solution of allyl alcohol in a suitable inert solvent (e.g., a chlorinated hydrocarbon).

-

Bromine Addition: Cool the solution to a low temperature (typically below 10°C) to control the exothermic reaction. Slowly add bromine (Br₂) dropwise to the stirred solution. The reaction is typically monitored by the disappearance of the bromine's color.

-

Reaction Completion and Work-up: Once the addition is complete, allow the reaction to proceed to completion. The reaction mixture is then washed with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield crude 2,3-dibromopropan-1-ol.

Step 2: Synthesis of this compound from 2,3-Dibromopropan-1-ol

-